Cas no 352018-43-0 (3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromide)

3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromide structure
352018-43-0 structure
Product name:3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromide
CAS No:352018-43-0
MF:C19H16BrCl2N3O2
Molecular Weight:469.159241676331
CID:5762681
PubChem ID:2873774

3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromide 化学的及び物理的性質

名前と識別子

    • BIM-0000940.P001
    • 3-(3,4-DICHLOROPHENYL)-1-[(4-NITROPHENYL)METHYL]-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-1-IUM BROMIDE
    • 3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide
    • F0486-2084
    • 352018-43-0
    • AKOS003625456
    • 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
    • 3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromide
    • インチ: 1S/C19H16Cl2N3O2.BrH/c20-16-8-5-14(10-17(16)21)18-12-22(19-2-1-9-23(18)19)11-13-3-6-15(7-4-13)24(25)26;/h3-8,10,12H,1-2,9,11H2;1H/q+1;/p-1
    • InChIKey: UALPKMGFKCPDAU-UHFFFAOYSA-M
    • SMILES: [Br-].ClC1=C(C=CC(=C1)C1=C[N+](CC2C=CC(=CC=2)[N+](=O)[O-])=C2CCCN21)Cl

計算された属性

  • 精确分子量: 466.98
  • 同位素质量: 466.98
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 510
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6Ų

3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
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F0486-2084-4mg
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide
352018-43-0 90%+
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$66.0 2023-05-17
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F0486-2084-2mg
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352018-43-0 90%+
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$59.0 2023-05-17
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F0486-2084-3mg
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide
352018-43-0 90%+
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F0486-2084-5mg
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide
352018-43-0 90%+
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F0486-2084-2μmol
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352018-43-0 90%+
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Life Chemicals
F0486-2084-1mg
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide
352018-43-0 90%+
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$54.0 2023-05-17
Life Chemicals
F0486-2084-5μmol
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide
352018-43-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0486-2084-10μmol
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide
352018-43-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0486-2084-10mg
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide
352018-43-0 90%+
10mg
$79.0 2023-05-17

3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromide 関連文献

3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo1,2-aimidazol-1-ium bromideに関する追加情報

Research Briefing on 3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide (CAS: 352018-43-0)

The compound 3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide (CAS: 352018-43-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical targets in various diseases, including cancer and inflammatory disorders. The structural analysis of 3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide reveals a fused heterocyclic system with electron-withdrawing groups, which may contribute to its high binding affinity to specific kinase domains. Preliminary in vitro assays have demonstrated potent inhibitory activity against several kinases, including those involved in cell proliferation and immune response modulation.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an antimicrobial agent. The presence of the dichlorophenyl and nitrophenyl moieties suggests possible interactions with bacterial cell membranes or enzymes. Early-stage studies have shown promising activity against Gram-positive bacteria, with minimal cytotoxicity observed in mammalian cell lines. These findings position the compound as a candidate for further optimization in antibiotic development.

The synthesis of 3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide has been refined in recent publications, with improved yields and purity. Key advancements include the use of microwave-assisted synthesis and green chemistry approaches, which reduce reaction times and environmental impact. These methodological improvements are critical for scaling up production and facilitating further pharmacological evaluations.

Despite these promising developments, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Current research is focused on addressing these gaps through advanced in vivo studies and computational modeling. The integration of structure-activity relationship (SAR) studies and molecular docking simulations is expected to provide deeper insights into the compound's mechanism of action and guide future drug design efforts.

In conclusion, 3-(3,4-dichlorophenyl)-1-(4-nitrophenyl)methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium bromide represents a versatile and promising compound in medicinal chemistry. Its dual potential as a kinase inhibitor and antimicrobial agent underscores the importance of continued research. Future studies should prioritize comprehensive preclinical evaluations to validate its therapeutic potential and optimize its pharmacological properties for clinical translation.

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